molecular formula C7H12ClN3O B13063804 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13063804
M. Wt: 189.64 g/mol
InChI Key: GWCNJHSLZVSQAE-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 3, a chlorine atom at position 4, and a hydroxyl group attached to a methylpropanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-chloropyrazole with 2-methylpropan-1-ol under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may involve the conversion of the amino group to other functional groups such as amines or amides.

    Substitution: The chlorine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide
  • 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • (3-Amino-4-chloro-1H-pyrazol-1-yl)acetonitrile

Uniqueness

Compared to similar compounds, 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H12ClN3O/c1-5(4-12)2-11-3-6(8)7(9)10-11/h3,5,12H,2,4H2,1H3,(H2,9,10)

InChI Key

GWCNJHSLZVSQAE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=N1)N)Cl)CO

Origin of Product

United States

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